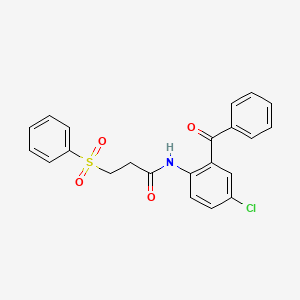

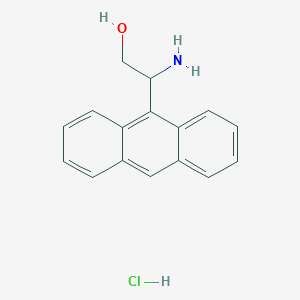

N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide” is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide” are not available in the current resources .Applications De Recherche Scientifique

Molecular Synthesis and Biological Activity

The compound N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide and its derivatives have been explored in various scientific research contexts, notably in the synthesis of novel chemical entities and the evaluation of their biological activities. A notable study involved the synthesis of sulfonamide derivatives, where chlorinated compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research underscores the potential of such compounds in the development of new anticancer agents (Fahim & Shalaby, 2019).

Anticonvulsant Studies

Another area of research interest is the anticonvulsant properties of related sulfonamide compounds. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and demonstrated potent anticonvulsant activity in animal models. These findings highlight the therapeutic potential of such compounds in the treatment of epilepsy (Idris, Ayeni, & Sallau, 2011).

Anticancer and Pro-apoptotic Effects

Research on sulfonamide derivatives has also shown promising pro-apoptotic effects in cancer cells, with compounds inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation. This suggests a mechanism through which these compounds might exert their anticancer effects, offering a potential pathway for therapeutic intervention (Cumaoğlu et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structure of N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide has been determined, revealing intramolecular N—H⋯O hydrogen bond interactions. This study provides insight into the molecular basis of the biological activity of such compounds, particularly their potential as inhibitors of CCR2 and CCR9 receptor functions (Valkonen et al., 2008).

Drug Development and Medicinal Chemistry

The investigation of sulfonamide compounds extends into the realm of drug development and medicinal chemistry. For instance, the synthesis and characterization of crosslinked sulfonated poly(arylene ether sulfone) membranes for fuel cell applications demonstrate the versatility of sulfonamide chemistry beyond pharmaceuticals, highlighting its potential in materials science (Feng et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQEOBTWMBYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2370712.png)

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)

![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)

![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)